molecular formula C18H14FN3O3S2 B12214540 (2E)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide

(2E)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide

Cat. No.: B12214540
M. Wt: 403.5 g/mol
InChI Key: XGAXTISGONSCDH-DHZHZOJOSA-N
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Description

The compound (2E)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide is a synthetic organic molecule that features a thiadiazole ring, a fluorobenzyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiadiazole intermediate.

    Formation of the Phenylprop-2-enamide Moiety: This step involves the reaction of the thiadiazole intermediate with cinnamoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

(2E)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the thiadiazole ring can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Properties

Molecular Formula

C18H14FN3O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

(E)-N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C18H14FN3O3S2/c19-15-9-6-14(7-10-15)12-27(24,25)18-22-21-17(26-18)20-16(23)11-8-13-4-2-1-3-5-13/h1-11H,12H2,(H,20,21,23)/b11-8+

InChI Key

XGAXTISGONSCDH-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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